molecular formula C16H22O3Si2 B14310059 1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane CAS No. 116401-29-7

1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane

Cat. No.: B14310059
CAS No.: 116401-29-7
M. Wt: 318.51 g/mol
InChI Key: RJPCFFMEJWSVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane is an organosilicon compound characterized by its unique structure, which includes two phenoxy groups attached to a disiloxane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane can be synthesized through the hydrosilylation reaction of allyl derivatives with hydrosilanes in the presence of Karstedt’s catalyst . This method involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, resulting in the formation of the desired disiloxane compound.

Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of vinyldimethylmethoxysilane, followed by subsequent reactions to introduce the phenoxy groups . This process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Amines from carboxamides.

    Substitution: Various substituted siloxanes depending on the reagents used.

Scientific Research Applications

1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane finds applications in several scientific research areas:

Mechanism of Action

The mechanism by which 1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane exerts its effects involves its ability to participate in hydrosilylation reactions. The compound’s silicon-hydrogen bonds react with carbon-carbon multiple bonds, facilitating the formation of new silicon-carbon bonds. This mechanism is crucial in its role as a reducing agent and in the synthesis of various organosilicon compounds .

Comparison with Similar Compounds

Uniqueness: 1,1,3,3-Tetramethyl-1,3-diphenoxydisiloxane is unique due to its phenoxy groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications, particularly in the synthesis of specialized organosilicon compounds and as a catalyst in various chemical reactions.

Properties

CAS No.

116401-29-7

Molecular Formula

C16H22O3Si2

Molecular Weight

318.51 g/mol

IUPAC Name

[dimethyl(phenoxy)silyl]oxy-dimethyl-phenoxysilane

InChI

InChI=1S/C16H22O3Si2/c1-20(2,17-15-11-7-5-8-12-15)19-21(3,4)18-16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

RJPCFFMEJWSVLK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OC1=CC=CC=C1)O[Si](C)(C)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.